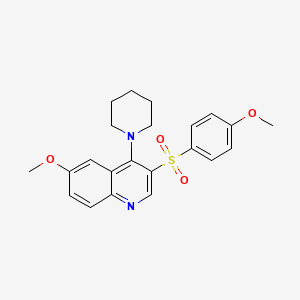

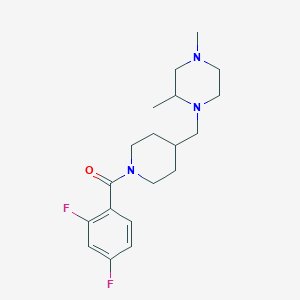

4-Methoxyphenyl (6-methoxy-4-piperidino-3-quinolyl) sulfone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxyphenyl (6-methoxy-4-piperidino-3-quinolyl) sulfone is a chemical compound with the molecular formula C22H24N2O4S and a molecular weight of 412.51. It is intended for research use only and is not suitable for human or veterinary use1.

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxyphenyl (6-methoxy-4-piperidino-3-quinolyl) sulfone are not available in the retrieved information.

Applications De Recherche Scientifique

Solvent Influence on Sulfoxide Thermolysis

In a study by Bänziger, Klein, and Rihs (2002), the solvent's impact on the regioselectivity of sulfoxide thermolysis in β‐Amino‐α‐sulfinyl Esters was explored, demonstrating how solvent choice affects the formation of vinylogous urethane and α-aminomethyl enoate from the thermolysis of methyl (3R,4aS,10aR)-6-methoxy-1-methyl-3-(phenylsulfinyl)-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylates. This research highlights the critical role of solvents in chemical reactions and their outcomes (Bänziger, Klein, & Rihs, 2002).

Hypoglycemic Benzoic Acid Derivatives

Grell et al. (1998) investigated structure-activity relationships in hypoglycemic benzoic acid derivatives, leading to the development of repaglinide, a potent therapeutic for type 2 diabetes. This study showcases the medicinal chemistry applications of sulfone derivatives in developing new therapeutic agents (Grell et al., 1998).

Anodic Methoxylation of Piperidine Derivatives

Golub and Becker (2015) explored the anodic methoxylation of piperidine derivatives, showing how N-acyl and N-sulfonyl groups affect the methoxylation process. This research contributes to the understanding of electrochemical reactions in organic synthesis (Golub & Becker, 2015).

Poly(arylene ether sulfone)s as Proton Exchange Membranes

Kim, Robertson, and Guiver (2008) synthesized a new sulfonated side-chain grafting unit for poly(arylene ether sulfone) copolymers, aiming at applications in fuel cell technologies. Their work demonstrates the potential of sulfone derivatives in creating high-performance materials for energy applications (Kim, Robertson, & Guiver, 2008).

Fluorescence and Quantum Chemical Investigations of Quinoline Derivatives

Le et al. (2020) synthesized and characterized new quinoline derivatives starting from eugenol, exploring their fluorescence properties. This study contributes to the understanding of the photophysical properties of quinoline sulfone derivatives and their potential applications in material science (Le et al., 2020).

Safety And Hazards

Orientations Futures

The future directions for the research and application of 4-Methoxyphenyl (6-methoxy-4-piperidino-3-quinolyl) sulfone are not clear from the available information.

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.

Propriétés

IUPAC Name |

6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S/c1-27-16-6-9-18(10-7-16)29(25,26)21-15-23-20-11-8-17(28-2)14-19(20)22(21)24-12-4-3-5-13-24/h6-11,14-15H,3-5,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDJWCAPTXVGNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-3-(4-methoxyphenyl)sulfonyl-4-piperidin-1-ylquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2978915.png)

![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-2-thiophenecarboxamide](/img/structure/B2978919.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide](/img/structure/B2978921.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2978923.png)

![4,6-Dimethyl-2-[[5-propan-2-ylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2978925.png)

![Tert-butyl N-[[4-[2-(2-chloropropanoylamino)ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2978927.png)

![N-Methyl-N-[2-[2-(3-methylphenyl)propylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2978934.png)

![2-Chloro-N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methylacetamide](/img/structure/B2978936.png)